2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI)
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Overview
Description
2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI), also known as DMAPP, is a chemical compound that has been widely used in scientific research. It is a derivative of pyridine, which is a heterocyclic organic compound that has a wide range of applications in the chemical industry. DMAPP has been found to have various biochemical and physiological effects, which make it a valuable tool for researchers in the fields of biochemistry, pharmacology, and molecular biology.
Mechanism Of Action
The mechanism of action of 2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) is not fully understood, but it is believed to involve inhibition of various enzymes and metabolic pathways. 2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. It has also been shown to inhibit the activity of DNA polymerase, an enzyme that is essential for DNA replication.
Biochemical And Physiological Effects
2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) has been found to have various biochemical and physiological effects on living organisms. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) has also been found to inhibit the growth of bacterial and viral pathogens, making it a potential candidate for the development of new antibiotics and antiviral drugs. Additionally, 2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) has been found to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages And Limitations For Lab Experiments
2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of applications in various fields of research. However, there are also some limitations to its use. 2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) is highly reactive and can be toxic in high concentrations, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research involving 2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI). One area of interest is the development of new drugs based on its antimicrobial, antiviral, and anticancer properties. Another area of interest is the investigation of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop new methods for synthesizing and purifying 2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI).
Synthesis Methods
2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) can be synthesized using various methods, including the reaction of 2,3-dimethylpyridine with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. Another method involves the reaction of 2,3-dimethylpyridine with acetic acid and acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified by recrystallization or column chromatography.
Scientific Research Applications
2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) has been used extensively in scientific research as a tool for studying various biological processes. It has been found to have antimicrobial, antiviral, and anticancer properties, which make it a promising candidate for the development of new drugs. 2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) has also been used as a precursor for the synthesis of other compounds, such as pyrazoles, pyridines, and quinolines, which have potential applications in the pharmaceutical industry.
properties
CAS RN |
129689-54-9 |
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Product Name |
2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) |
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
5-acetyl-1,4-dimethylpyridin-2-one |
InChI |
InChI=1S/C9H11NO2/c1-6-4-9(12)10(3)5-8(6)7(2)11/h4-5H,1-3H3 |
InChI Key |
BVXWOTZNDPXAKN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C=C1C(=O)C)C |
Canonical SMILES |
CC1=CC(=O)N(C=C1C(=O)C)C |
synonyms |
2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl- (9CI) |
Origin of Product |
United States |
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